

Validating p300/CBP's Crotonyltransferase Activity: An In Vitro Comparison Guide

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Compound of Interest

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The histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP) are crucial transcriptional coactivators that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histones and other proteins. Emerging research has unveiled a broader enzymatic repertoire for these proteins, demonstrating their capacity to catalyze other acylations, including crotonylation. This guide provides a comparative overview of in vitro methods to validate the crotonyltransferase activity of p300/CBP, offering experimental data and detailed protocols for researchers in chromatin biology and drug development.

Comparative Analysis of Acyltransferase Activities

In vitro studies have been pivotal in establishing and characterizing the histone crotonyltransferase (HCT) activity of p300/CBP. These assays have not only confirmed this intrinsic capability but also allowed for direct comparison with its well-documented histone acetyltransferase (HAT) activity and with the activities of other known HATs.

Enzyme Specificity: p300/CBP vs. Other Histone Acetyltransferases

Initial efforts to purify HCT activity from HeLa nuclear extracts surprisingly revealed that it co-purified with HAT activity.^[1] Subsequent analysis of recombinant HAT enzymes demonstrated that while p300, GCN5, and TIP60 all possess robust HAT activity, only p300 exhibited significant HCT activity in vitro.^[1] This suggests that histone crotonylation is not a universal feature of all HATs, but a more specific function of the p300/CBP family.

Enzyme	Histone Acetyltransferase (HAT) Activity	Histone Crotonyltransferase (HCT) Activity
p300	+++	+++
CBP	+++	+++
GCN5	+++	-
TIP60	+++	-
MOF	++	+

(Data summarized from multiple studies indicating relative activities. MOF has been shown to have some HCT activity, but p300/CBP are considered the major enzymes for bulk histone crotonylation in mammalian cells)[1][2]

Substrate Competition: Crotonyl-CoA vs. Acetyl-CoA

The enzymatic activity of p300/CBP is sensitive to the available acyl-CoA pools. In vitro competition assays demonstrate that **crotonyl-CoA** and acetyl-CoA compete for the active site of p300.[1] The relative concentrations of these two molecules directly influence the type of histone acylation that occurs. When both are present, p300 can catalyze both acetylation and crotonylation, with the ratio of the products depending on the ratio of the acyl-CoA donors. This metabolic regulation is a key aspect of p300/CBP function.

Condition	H3K18 Acetylation	H3K18 Crotonylation
Acetyl-CoA only	+++	-
Crotonyl-CoA only	-	+++
Acetyl-CoA + low Crotonyl-CoA	++	+
Acetyl-CoA + high Crotonyl-CoA	+	++
(Relative levels of modification observed in in vitro reactions with varying acyl-CoA concentrations)[1]		

Functional Impact: Transcription Activation

A critical question is whether histone crotonylation has a distinct functional consequence compared to acetylation. Cell-free transcription assays using chromatinized templates have shown that p300-catalyzed histone crotonylation can stimulate transcription to a greater degree than histone acetylation.[1][3] This suggests that histone crotonylation is not merely a redundant mark but may have unique downstream effects on gene expression.

Condition	Transcriptional Output
No Acyl-CoA	-
+ Acetyl-CoA	++
+ Crotonyl-CoA	+++
(Relative transcriptional output from a chromatin template in a cell-free system)[1]	

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for key in vitro experiments.

In Vitro Histone Crotonyltransferase (HCT) Assay

This assay directly measures the ability of a recombinant enzyme to transfer a crotonyl group to histone substrates.

Materials:

- Recombinant p300/CBP enzyme
- Recombinant histone octamers or individual histones (e.g., H3)
- **Crotonyl-CoA**
- HAT buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
- SDS-PAGE loading buffer
- Primary antibodies: anti-pan-crotonyl-lysine (panKCr), anti-H3K18Cr, anti-H3
- Secondary antibody (HRP-conjugated)
- Chemiluminescence substrate

Procedure:

- Set up the reaction mixture in a microcentrifuge tube:
 - Recombinant p300/CBP (e.g., 100-500 ng)
 - Recombinant histones (e.g., 1-5 µg)
 - **Crotonyl-CoA** (e.g., 50-200 µM)
 - HAT buffer to a final volume of 30 µL.
- Incubate the reaction at 30°C for 1-2 hours.
- Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer.

- Boil the samples at 95°C for 5 minutes.
- Resolve the proteins by SDS-PAGE (e.g., 15% gel).
- Transfer the proteins to a PVDF membrane.
- Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-panKCr or anti-H3K18Cr) overnight at 4°C. An antibody against total histone H3 should be used as a loading control.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescence substrate and an imaging system.

Cell-Free Transcription Assay

This assay assesses the functional impact of p300/CBP-mediated histone modifications on gene transcription from a chromatin template.

Materials:

- Plasmid DNA containing a promoter-driven reporter gene (e.g., G-free cassette)
- Core histones for chromatin reconstitution
- Chromatin assembly factors (e.g., Drosophila ACF and NAP1)
- Recombinant p300/CBP
- Nuclear extract (as a source of general transcription factors)
- Acetyl-CoA or **Crotonyl-CoA**
- Transcription buffer containing NTPs and a radiolabeled nucleotide (e.g., [α -³²P]UTP)
- RNA purification kit

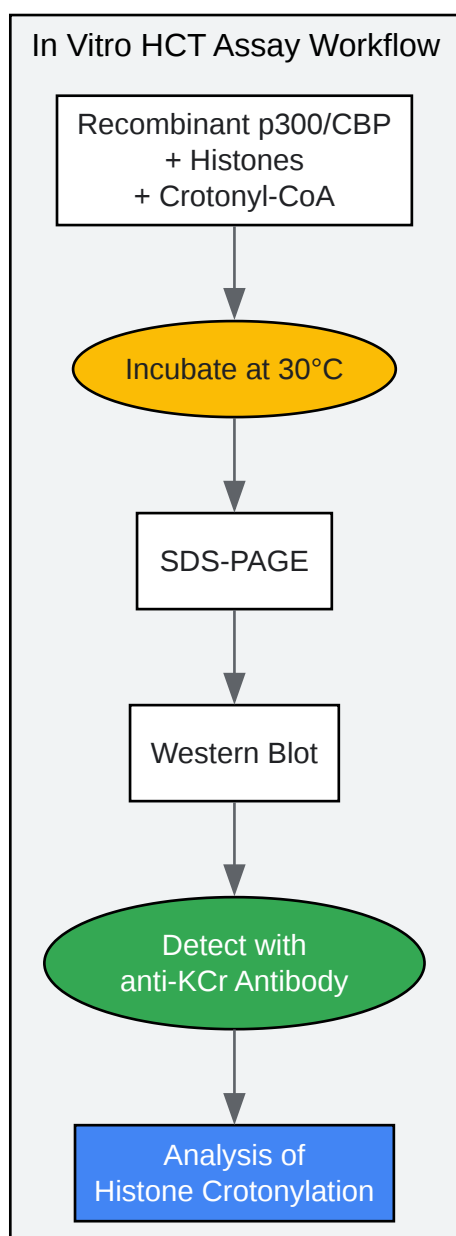
- Urea-polyacrylamide gel

Procedure:

- Chromatin Assembly: Reconstitute the plasmid DNA into chromatin using core histones and chromatin assembly factors.
- Acylation Reaction: Incubate the chromatin template with recombinant p300/CBP in the presence of either acetyl-CoA or **crotonyl-CoA** (or no acyl-CoA as a control) for 30-60 minutes at 30°C.
- Transcription Initiation: Add nuclear extract and the transcription buffer containing the NTP mix with [α - 32 P]UTP. Incubate for 30-60 minutes at 30°C to allow for transcription.
- RNA Purification: Stop the reaction and purify the RNA transcripts using a suitable kit.
- Analysis: Resolve the radiolabeled RNA transcripts on a denaturing urea-polyacrylamide gel.
- Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the transcribed RNA. The intensity of the band corresponds to the level of transcription.

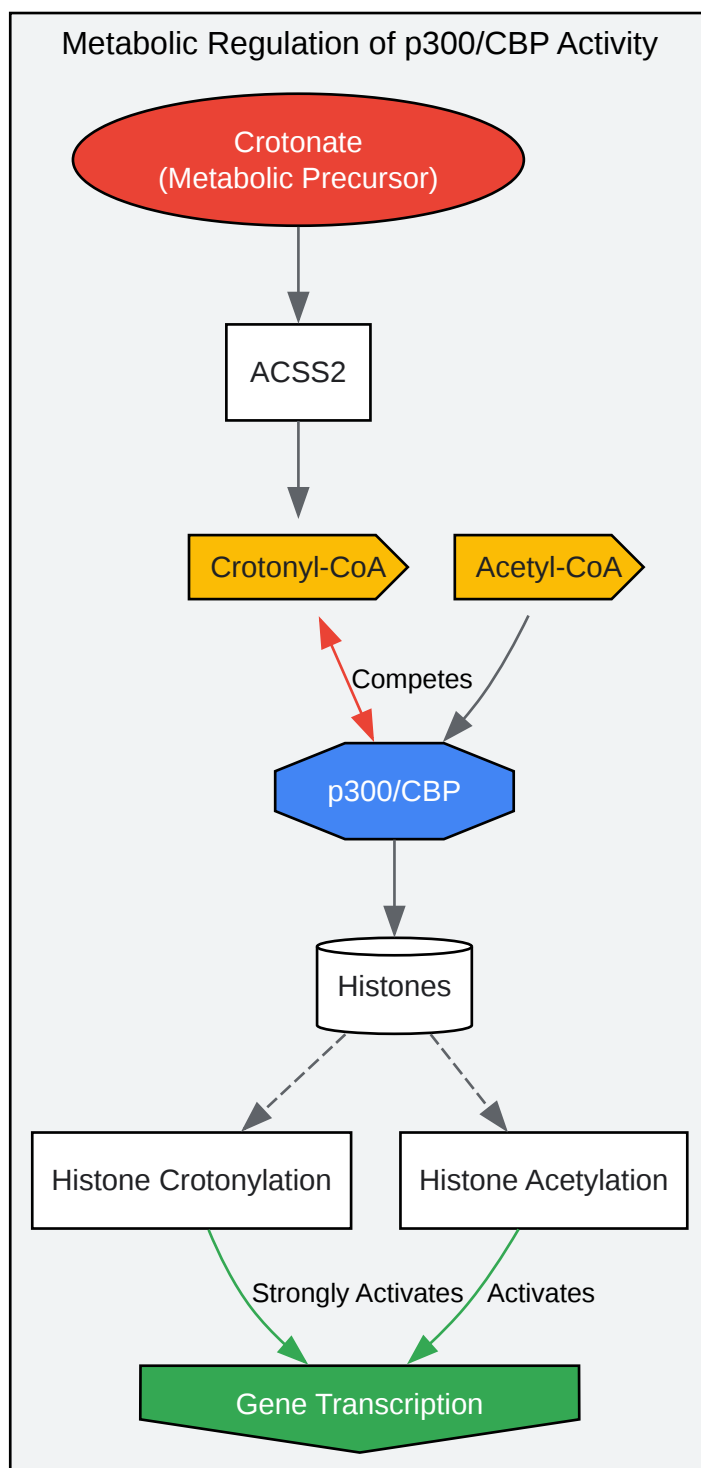
Visualizing the Workflow and Pathway

To better illustrate the experimental logic and biological context, the following diagrams are provided.



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Caption: Workflow for the in vitro histone crotonyltransferase (HCT) assay.



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Caption: p300/CBP activity is regulated by metabolic acyl-CoA pools.

In summary, the validation of p300/CBP's crotonyltransferase activity in vitro is well-established through a series of biochemical assays. These studies highlight a specific enzymatic function that is regulated by cellular metabolism and has distinct downstream consequences for gene transcription. The protocols and comparative data presented here serve as a valuable resource for researchers investigating the roles of histone acylation in health and disease.

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